molecular formula C7H15NOS B15246986 N-(2-Methoxyethyl)-N-methylpropanethioamide

N-(2-Methoxyethyl)-N-methylpropanethioamide

Cat. No.: B15246986
M. Wt: 161.27 g/mol
InChI Key: HKDJBVRIKBOMFN-UHFFFAOYSA-N
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Description

N-(2-Methoxyethyl)-N-methylpropanethioamide is an organic compound with a unique structure that includes a thioamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methoxyethyl)-N-methylpropanethioamide typically involves the reaction of N-methylpropanethioamide with 2-methoxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as distillation or recrystallization to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methoxyethyl)-N-methylpropanethioamide undergoes various chemical reactions, including:

    Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioamide group to the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides or amines can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-Methoxyethyl)-N-methylpropanethioamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(2-Methoxyethyl)-N-methylpropanethioamide exerts its effects involves interactions with various molecular targets. The thioamide group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme inhibition and protein modification.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Methoxyethyl)-N-methylacetamide
  • N-(2-Methoxyethyl)-N-methylbenzamide
  • N-(2-Methoxyethyl)-N-methylthiourea

Uniqueness

N-(2-Methoxyethyl)-N-methylpropanethioamide is unique due to the presence of both a thioamide group and a methoxyethyl group. This combination imparts distinct reactivity and properties compared to other similar compounds, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C7H15NOS

Molecular Weight

161.27 g/mol

IUPAC Name

N-(2-methoxyethyl)-N-methylpropanethioamide

InChI

InChI=1S/C7H15NOS/c1-4-7(10)8(2)5-6-9-3/h4-6H2,1-3H3

InChI Key

HKDJBVRIKBOMFN-UHFFFAOYSA-N

Canonical SMILES

CCC(=S)N(C)CCOC

Origin of Product

United States

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